molecular formula C7H6BrN3 B15068844 6-Bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine

6-Bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B15068844
M. Wt: 212.05 g/mol
InChI Key: MPDNSYHSKBZFCH-UHFFFAOYSA-N
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Description

6-Bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by a pyrazole ring fused to a pyridine ring, with a bromine atom at the 6th position and a methyl group at the 3rd position. Pyrazolopyridines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

The synthesis of 6-Bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine typically involves the reaction of a pyrazole derivative with a brominated pyridine. One common method involves the refluxing of a mixture of pyrazole and a brominated pyridine in the presence of a suitable solvent such as 1,4-dioxane. The reaction is often catalyzed by phosphorus oxychloride to enhance the yield . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

6-Bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, phosphorus oxychloride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-Bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets, such as TRKs. By binding to the active site of these kinases, the compound inhibits their activity, thereby blocking the downstream signaling pathways that promote cell proliferation and survival. This inhibition can lead to the suppression of cancer cell growth and induce apoptosis .

Comparison with Similar Compounds

6-Bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine can be compared with other pyrazolopyridine derivatives, such as:

  • 6-Chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine
  • 6-Fluoro-3-methyl-1H-pyrazolo[3,4-b]pyridine
  • 6-Iodo-3-methyl-1H-pyrazolo[3,4-b]pyridine

These compounds share a similar core structure but differ in the halogen substituent at the 6th position. The bromine atom in this compound provides unique reactivity and biological activity compared to its chloro, fluoro, and iodo counterparts .

Properties

Molecular Formula

C7H6BrN3

Molecular Weight

212.05 g/mol

IUPAC Name

6-bromo-3-methyl-2H-pyrazolo[3,4-b]pyridine

InChI

InChI=1S/C7H6BrN3/c1-4-5-2-3-6(8)9-7(5)11-10-4/h2-3H,1H3,(H,9,10,11)

InChI Key

MPDNSYHSKBZFCH-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CC(=NC2=NN1)Br

Origin of Product

United States

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